Product packaging for Lopinavir Impurity S(Cat. No.:CAS No. 943250-65-5)

Lopinavir Impurity S

Cat. No.: B600905
CAS No.: 943250-65-5
M. Wt: 791.0 g/mol
InChI Key: GLRUDDIFBLTZDO-PUTFYWIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lopinavir Impurity S is a characterized related substance of the antiretroviral drug Lopinavir, which is a human immunodeficiency virus (HIV) protease inhibitor . This impurity is provided as a chemical reference standard to support analytical research and development. In the pharmaceutical industry, the identification and control of process-related impurities and degradation products are critical for ensuring drug substance quality and safety, as guided by international regulatory standards . This product is intended for analytical applications such as HPLC method development, method validation (AMV), and quality control (QC) during the synthesis and commercial production of Lopinavir active pharmaceutical ingredient (API) . The molecular formula of this compound is C47H58N4O7 . It is supplied with a certificate of analysis and detailed characterization data. This product is for Research Use Only and is not intended for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H58N4O7 B600905 Lopinavir Impurity S CAS No. 943250-65-5

Properties

CAS No.

943250-65-5

Molecular Formula

C47H58N4O7

Molecular Weight

791.0 g/mol

IUPAC Name

[(2S,3S,5S)-2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-5-[[(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl]amino]-1,6-diphenylhexan-3-yl] 2-(2,6-dimethylphenoxy)acetate

InChI

InChI=1S/C47H58N4O7/c1-31(2)43(51-25-15-24-48-47(51)55)46(54)49-38(26-36-20-9-7-10-21-36)28-40(58-42(53)30-57-45-34(5)18-14-19-35(45)6)39(27-37-22-11-8-12-23-37)50-41(52)29-56-44-32(3)16-13-17-33(44)4/h7-14,16-23,31,38-40,43H,15,24-30H2,1-6H3,(H,48,55)(H,49,54)(H,50,52)/t38-,39-,40-,43-/m0/s1

InChI Key

GLRUDDIFBLTZDO-PUTFYWIISA-N

SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)OC(=O)COC5=C(C=CC=C5C)C

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)OC(=O)COC5=C(C=CC=C5C)C

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)OC(=O)COC5=C(C=CC=C5C)C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Lopinavir O-Phenoxyacetyl

Origin of Product

United States

Nomenclature and Structural Relationship of Lopinavir Impurity S to Parent Compound

Systematic Chemical Nomenclature of Lopinavir (B192967) Impurity S

Lopinavir Impurity S is a chemical entity closely related to the active pharmaceutical ingredient (API) Lopinavir. Its identity is precisely defined by its systematic chemical name according to the International Union of Pure and Applied Chemistry (IUPAC) standards. The impurity is also known by several synonyms used in pharmacopeial monographs and by chemical suppliers.

The systematic IUPAC name for this compound is (1S, 3S)-1-[(1S)-1-[[2-(2, 6-Dimethylphenoxy)acetyl]amino]-2-phenylethyl]-3-[[(2S)-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanoyl]amino]-4-phenylbutyl 2-(2, 6-dimethylphenoxy)acetate veeprho.com.

Common synonyms for this compound include Lopinavir O-Phenoxyacetyl and (2,6-Xylyloxy)acetyl Lopinavir veeprho.comlookchem.com. These names provide a more direct indication of the structural modification relative to the parent drug, Lopinavir.

Table 1: Chemical Identification of this compound
IdentifierValue
IUPAC Name(1S, 3S)-1-[(1S)-1-[[2-(2, 6-Dimethylphenoxy)acetyl]amino]-2-phenylethyl]-3-[[(2S)-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanoyl]amino]-4-phenylbutyl 2-(2, 6-dimethylphenoxy)acetate veeprho.com
CAS Number943250-65-5 veeprho.compharmaffiliates.com
Molecular FormulaC47H58N4O7 lookchem.compharmaffiliates.com
SynonymsLopinavir O-Phenoxyacetyl, (2,6-Xylyloxy)acetyl Lopinavir veeprho.comlookchem.com

Positional and Stereochemical Relationships to Lopinavir Molecular Structure

The structure of this compound is derived from the parent Lopinavir molecule through a specific chemical modification. Lopinavir, chemically known as (2S)-N-[(2S,4S,5S)-5-{[(2,6-dimethylphenoxy)acetyl]amino}-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide, contains a critical secondary hydroxyl (-OH) group nih.govnih.gov.

This compound is formed by the acylation of this secondary hydroxyl group veeprho.com. Specifically, a second 2-(2,6-dimethylphenoxy)acetyl group is added to the Lopinavir structure, forming an ester linkage at the position of the original hydroxyl group. This results in an O-acylation product veeprho.com.

The stereochemistry of the parent molecule is retained in the impurity. The chiral centers of the lopinavir backbone remain unchanged, as indicated by the stereochemical descriptors in the IUPAC name for Impurity S veeprho.com. The modification is positional, affecting only the hydroxyl functional group, and does not involve rearrangement or inversion of the existing stereocenters.

Table 2: Structural Comparison of Lopinavir and this compound
FeatureLopinavirThis compound
Molecular FormulaC37H48N4O5 nih.govC47H58N4O7 lookchem.compharmaffiliates.com
Molecular Weight628.80 g/mol pharmaffiliates.com790.99 g/mol pharmaffiliates.com
Key Functional Group at Modification SiteSecondary Hydroxyl (-OH)Ester (-O-C=O)
Structural DifferenceN/AAddition of a 2-(2,6-dimethylphenoxy)acetyl group at the hydroxyl position veeprho.com

Origin and Mechanistic Pathways of Lopinavir Impurity S Formation

Synthesis-Related Impurity Generation Pathways

The manufacturing process of Lopinavir (B192967), a complex multi-step synthesis, is a primary source of impurity formation. Current time information in Bangalore, IN.nih.gov Lopinavir Impurity S can arise from several side reactions and the carryover of unreacted materials.

The synthesis of Lopinavir involves the coupling of key intermediates. One of the final steps in a common synthesis route is the condensation of a core amino alcohol intermediate with (2,6-dimethylphenoxy)acetic acid. nih.govoup.com this compound is an O-acylated version of Lopinavir, containing an additional 2-(2,6-dimethylphenoxy)acetyl group attached to the hydroxyl moiety of the Lopinavir molecule. Current time information in Bangalore, IN.

A plausible pathway for the formation of this compound is the esterification of the secondary hydroxyl group on the Lopinavir backbone. This reaction could occur if an activated form of (2,6-dimethylphenoxy)acetic acid, such as an acyl chloride, is present in excess or if reaction conditions favor acylation of the hydroxyl group in addition to the target amino group of the precursor.

A study on the synthesis of Lopinavir describes the preparation of the acyl chloride of (2,6-dimethylphenoxy)acetic acid using thionyl chloride. nih.gov If this activated intermediate is not completely consumed in the primary reaction, it could lead to the formation of over-acylated by-products like Impurity S.

Unreacted starting materials or excess reagents from preceding steps can be carried over and participate in side reactions, leading to impurity formation. In the context of this compound, an excess of (2,6-dimethylphenoxy)acetic acid or its activating agent during the acylation step is a likely cause. The general synthesis of Lopinavir involves the sequential acylation of a diamino alcohol core. newdrugapprovals.org If the hydroxyl group of Lopinavir itself, or its immediate precursor, reacts with a leftover activated form of (2,6-dimethylphenoxy)acetic acid, it would result in the formation of this compound.

Potential Source of Impurity S Description
Excess Acylating AgentAn excess of activated (2,6-dimethylphenoxy)acetic acid can lead to the acylation of the hydroxyl group of Lopinavir or its precursor.
Reaction ConditionsConditions that favor esterification, such as the presence of a base catalyst, could promote the formation of Impurity S. google.com

This table is based on established principles of organic synthesis and the known synthesis of Lopinavir.

The synthesis of Lopinavir may employ various catalysts to facilitate key transformations. google.com While specific catalyst-mediated side reactions leading directly to this compound are not extensively documented in the available literature, it is a known principle in pharmaceutical manufacturing that catalysts can sometimes mediate unintended reactions. For instance, some catalysts could potentially activate the hydroxyl group of Lopinavir, making it more susceptible to acylation by any available acylating species.

Degradation-Induced Formation Mechanisms of this compound

Lopinavir, like many complex organic molecules, is susceptible to degradation under various stress conditions, which can lead to the formation of impurities. tsijournals.com

Forced degradation studies are a common practice in pharmaceutical development to understand the stability of a drug substance. oup.comtsijournals.comresearchgate.netresearchgate.net Lopinavir has been subjected to oxidative stress conditions, typically using agents like hydrogen peroxide. tsijournals.com While some studies suggest Lopinavir is relatively stable under oxidative conditions, others indicate that degradation does occur, leading to the formation of various degradation products. tsijournals.comresearchgate.net The formation of this compound through an oxidative pathway is not explicitly described in the reviewed literature. However, oxidative conditions can sometimes generate reactive species that could potentially lead to esterification, although this is not a typical outcome of bulk drug oxidation.

Oxidative Stress Condition Observed Lopinavir Degradation Potential for Impurity S Formation
Hydrogen Peroxide (30%)Some studies report degradation with the formation of unknown products. tsijournals.comNot directly reported, considered a less likely pathway.

This table is based on findings from forced degradation studies of Lopinavir.

Hydrolysis is a common degradation pathway for pharmaceuticals. Lopinavir has been studied under both acidic and basic hydrolytic conditions. tsijournals.comresearchgate.net The major degradation products of Lopinavir have been reported to arise in acidic environments. nih.gov One study noted that degradation of Lopinavir was observed under acidic hydrolysis (1.0 M HCl) and photolytic conditions, while it was found to be stable under base hydrolysis (1.0 M NaOH). tsijournals.com In contrast, another study suggests that Lopinavir is stable under alkaline conditions. researchgate.net

The formation of this compound via hydrolysis is counterintuitive, as hydrolysis typically involves the cleavage of ester or amide bonds, not their formation. However, complex reaction mechanisms, sometimes termed "unconventional hydrolytic degradation," can occur where the drug molecule might react with excipients or other degradation products. nih.gov There is no direct evidence from the reviewed literature to suggest that this compound is formed through hydrolytic degradation.

Hydrolytic Condition Observed Lopinavir Degradation Potential for Impurity S Formation
Acidic Hydrolysis (e.g., 1.0 M HCl)Significant degradation observed. tsijournals.comNot a reported product of hydrolysis.
Basic Hydrolysis (e.g., 1.0 M NaOH)Reported as stable in some studies. tsijournals.comNot a reported product of hydrolysis.

This table summarizes findings from various stability studies on Lopinavir.

Photolytic Degradation Processes

Photolytic degradation involves the chemical breakdown of a compound due to exposure to light. Forced degradation studies, which are a regulatory requirement, intentionally subject a drug substance to stress conditions like intense light to identify potential degradation products that could form during its shelf life. oup.comijper.org For Lopinavir and its combination products, photolytic stability is assessed by exposing the drug to both white fluorescent and ultraviolet (UV) light. oup.comijper.org

While these studies confirm that Lopinavir can degrade under photolytic stress, the formation of this compound specifically through this pathway is not prominently documented. The energy provided by light typically initiates reactions such as oxidation or cleavage of susceptible bonds. ijper.org The structure of Impurity S, being a diacylated derivative, suggests its origin is more likely from a synthetic side reaction rather than a light-induced rearrangement or cleavage.

Below is a table summarizing typical conditions used in photolytic stress testing for formulations containing Lopinavir.

Stress AgentConditionDurationReference
White Fluorescent Light1.2 million lux hoursNot specified oup.comijper.org
UV Light200 watt hours/m²Not specified oup.com

Thermal Degradation Kinetics and Pathways

Thermal degradation is the breakdown of molecules at elevated temperatures. The kinetics, or rate of this degradation, is crucial for determining appropriate storage and manufacturing conditions. nih.gov Studies on Lopinavir and similar compounds involve exposing the API to dry heat to evaluate its thermal stability. oup.com For instance, stress tests may involve heating the drug at 105°C for 48 hours. oup.com

The primary thermal degradation pathways for complex molecules often involve dehydration, hydrolysis (if moisture is present), or cleavage of the weakest chemical bonds. nih.govmdpi.com In the case of Ritonavir (B1064), a structurally related protease inhibitor often co-formulated with Lopinavir, the dominant degradation product at high temperatures results from a dehydration reaction, which then catalyzes further hydrolysis reactions. nih.gov While Lopinavir is subjected to thermal stress testing, the formation of this compound as a direct result of thermal degradation is not a commonly reported pathway. The formation of an ester linkage, as seen in Impurity S, is not a typical outcome of thermal decomposition, which generally favors fragmentation.

The table below shows a typical condition for thermal stress testing.

Stress AgentConditionDurationReference
Heat105°C48 hours oup.com
Heat60°C2 hours ijper.org

Stress-Induced Formation under Controlled Conditions

Forced degradation, or stress testing, is a comprehensive study that exposes a drug to a variety of harsh conditions, including acid and base hydrolysis, oxidation, heat, and light, to establish its intrinsic stability and identify potential degradants. ijper.org These studies are fundamental to developing stability-indicating analytical methods. oup.comijper.org

The conditions for these tests are robust, such as using 2 N HCl for acid hydrolysis or 30% hydrogen peroxide for oxidation. oup.com While significant degradation of Lopinavir is observed under several of these conditions, the resulting impurities are typically products of hydrolysis (cleavage of amide bonds) or oxidation. The structure of this compound, which involves the addition of a large chemical group rather than a breakdown, does not align with the typical products of hydrolytic or oxidative stress. Therefore, its formation under these specific controlled degradation conditions is considered unlikely.

The following table summarizes various conditions used in forced degradation studies for Lopinavir-containing formulations.

Stress ConditionReagent/ParameterTemperatureDurationReference
Acid Hydrolysis2 N HCl85°C60 min oup.com
Base Hydrolysis0.1 N NaOH85°C30 min oup.com
Oxidation30% H₂O₂85°C60 min oup.com
Thermal105°C105°C48 h oup.com
Humidity95% RHNot specified48 h oup.com
Photolytic (UV)200 W h/m²Not specifiedNot specified oup.com
Photolytic (Visible)1.2 million lux hoursNot specifiedNot specified oup.com

Process-Related Impurities from Manufacturing and Purification

The most significant pathway for the formation of this compound is as a process-related impurity arising from the chemical synthesis of Lopinavir. conicet.gov.ar Such impurities can include starting materials, by-products, intermediates, or products from unintended side reactions. conicet.gov.arpharmainfo.in The synthesis of Lopinavir is a multi-step process, and side reactions can introduce structurally similar impurities that may be difficult to remove during purification. nih.govgoogle.com

This compound is chemically identified as [(2S,3S,5S)-2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-5-[[(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl]amino]-1,6-diphenylhexan-3-yl] 2-(2,6-dimethylphenoxy)acetate. This structure is a diacylated derivative of Lopinavir.

The key synthetic step leading to Lopinavir involves the condensation of an amino-alcohol core intermediate with (2,6-dimethylphenoxy)acetic acid to form an amide bond. nih.gov this compound is formed when a second molecule of (2,6-dimethylphenoxy)acetic acid reacts with the free hydroxyl group on the Lopinavir backbone, forming an ester. This side reaction, known as over-acylation, is a plausible event during the synthesis, especially if there is an excess of the acylating agent or if the reaction conditions favor esterification. Research into the synthesis of Lopinavir has identified other diacylated impurities, lending support to this formation mechanism. nih.gov Controlling the stoichiometry of the reactants and optimizing reaction conditions are crucial to minimize the formation of this and other process-related impurities. google.com

Reaction StageIntended ReactionSide Reaction Leading to Impurity S
Final Acylation StepCondensation of (2,6-dimethylphenoxy)acetic acid with the primary amine of the Lopinavir precursor to form an amide bond.Esterification of the secondary hydroxyl group on the Lopinavir backbone by a second molecule of (2,6-dimethylphenoxy)acetic acid.

Isolation and Enrichment Methodologies for Lopinavir Impurity S

Preparative Chromatographic Techniques for Impurity Separation

Chromatographic methods are the cornerstone of impurity isolation in the pharmaceutical industry, offering high-resolution separation based on the differential partitioning of compounds between a stationary and a mobile phase.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful tool for isolating and purifying pharmaceutical impurities. conicet.gov.ar This technique is particularly effective when dealing with structurally similar compounds like Lopinavir (B192967) and its related substances. conicet.gov.ar The process involves injecting a concentrated solution of the crude mixture onto a column packed with a stationary phase, and then eluting the components with a mobile phase under high pressure.

For the isolation of Lopinavir Impurity S, a reversed-phase HPLC method is commonly employed. This involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase. researchgate.netresearchgate.net The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

Table 1: Illustrative Preparative HPLC Parameters for this compound Isolation

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 21.2 mm, 10 µm) ijpsdronline.com
Mobile Phase A Acetonitrile (B52724) itmedicalteam.pl
Mobile Phase B 0.01M Potassium dihydrogen orthophosphate buffer (pH 3.0) itmedicalteam.pl
Gradient A time-based gradient altering the ratio of Mobile Phase A to B
Flow Rate Typically in the range of 5-20 mL/min for preparative scale ijpsdronline.com
Detection UV at 254 nm itmedicalteam.pl
Injection Volume Scaled up from analytical methods to process larger sample loads waters.com

By carefully optimizing the gradient profile, a high degree of separation between Lopinavir and Impurity S can be achieved, allowing for the collection of pure fractions of the impurity for further analysis. waters.com Mass-directed purification, where a mass spectrometer is used as a detector, can further enhance the specificity of the isolation process. scirp.org

Flash Chromatography Applications for Enrichment

Flash chromatography serves as a rapid and cost-effective method for the preliminary enrichment of impurities from a larger sample volume before final purification by preparative HPLC. ijcrt.orgbiotage.com It operates under moderate pressure, pushing the solvent through a column with a larger particle size compared to HPLC, which results in faster separations. ijcrt.org

This technique is particularly useful for removing the bulk of the main compound (Lopinavir) and other less closely related impurities, thereby concentrating Impurity S. biotage.com The enriched fraction can then be subjected to a more refined separation technique like preparative HPLC.

Table 2: Typical Flash Chromatography Parameters for Enrichment

ParameterCondition
Stationary Phase Silica (B1680970) gel (normal-phase) or C18-functionalized silica (reversed-phase)
Solvent System A binary or ternary solvent system with varying polarity (e.g., hexane/ethyl acetate (B1210297) for normal-phase) biotage.com
Pressure Low to medium air pressure
Detection UV or collection of fractions for subsequent analysis

The choice between normal-phase and reversed-phase flash chromatography depends on the polarity of the impurities and the parent drug. A change in the chromatographic mode (orthogonal chromatography) from the initial purification step can often improve the separation. biotage.com

Supercritical Fluid Chromatography (SFC) for Complex Mixtures

Supercritical Fluid Chromatography (SFC) is an advanced separation technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. waters.com SFC offers several advantages over traditional liquid chromatography, including faster analysis times, reduced solvent consumption, and unique selectivity, especially for complex mixtures and chiral compounds. waters.comamericanpharmaceuticalreview.com

For the separation of closely related impurities like those found in Lopinavir, SFC can provide improved resolution and a different elution order compared to HPLC. waters.comnih.govchromatographyonline.com The ability to precisely control the density and solvating power of the supercritical fluid by adjusting pressure and temperature allows for fine-tuning of the separation.

Table 3: Key Aspects of SFC for Impurity Separation

FeatureDescription
Mobile Phase Supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol) chemrxiv.org
Stationary Phases A wide range, including chiral and achiral phases, offering diverse selectivity chemrxiv.org
Advantages High speed, high efficiency, reduced environmental impact, and orthogonal selectivity to RPLC waters.comamericanpharmaceuticalreview.com
Application Ideal for separating stereoisomers and structurally similar impurities waters.com

The unique properties of SFC make it a valuable tool for tackling challenging separations of pharmaceutical impurities that may be difficult to resolve by HPLC alone. chromatographyonline.com

Non-Chromatographic Isolation and Purification Techniques

While chromatography is a dominant force in impurity isolation, non-chromatographic techniques play a crucial role, often as preliminary clean-up steps or for specific types of separations.

Liquid-Liquid Extraction (LLE) Strategies

Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.comyoutube.com By carefully selecting the solvents and adjusting the pH of the aqueous phase, it is possible to selectively extract certain compounds. chromatographyonline.com

For Lopinavir and its impurities, LLE can be used to perform an initial separation based on their polarity and acid-base properties. nih.gov For instance, by adjusting the pH of an aqueous solution containing the mixture, the ionization state of the compounds can be altered, thereby changing their partitioning behavior between the aqueous and organic layers.

Table 4: Principles of LLE for Impurity Enrichment

StepActionRationale
1. Solvent Selection Choose an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane). chromatographyonline.comThe solvent should have a good affinity for the target impurity.
2. pH Adjustment Modify the pH of the aqueous phase.To exploit differences in the pKa values of Lopinavir and Impurity S, enhancing selective partitioning.
3. Extraction Vigorously mix the two phases and allow them to separate. youtube.comThe impurity will move into the phase in which it is more soluble.
4. Back Extraction Re-extract the organic phase with a fresh aqueous phase of a different pH. chromatographyonline.comTo further purify the impurity by removing other components.

Salting-out assisted LLE (SALLE) is a variation where a high concentration of salt is added to the aqueous phase to decrease the solubility of organic compounds, driving them into the organic phase and improving extraction efficiency. researchgate.net

Solid-Phase Extraction (SPE) Methods

Solid-Phase Extraction (SPE) is a sample preparation technique that functions like a miniaturized version of liquid chromatography. It is used to concentrate and purify analytes from a solution by passing the solution through a cartridge containing a solid adsorbent. nih.gov

SPE can be effectively used to enrich this compound from a dilute solution or to remove interfering matrix components prior to chromatographic analysis. nih.gov The choice of the sorbent material (e.g., C18, silica, ion-exchange) is critical and depends on the chemical properties of the impurity and the matrix.

Table 5: Common SPE Sorbents and Their Applications

Sorbent TypeMechanismApplication for this compound
Reversed-Phase (e.g., C18) Hydrophobic interactionsTo retain non-polar compounds like Impurity S from a polar (aqueous) sample matrix.
Normal-Phase (e.g., Silica) Polar interactionsTo retain polar compounds from a non-polar sample matrix.
Ion-Exchange Electrostatic interactionsTo separate charged impurities based on their net charge at a specific pH.

A typical SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the retained impurity with a strong solvent. This method provides a cleaner and more concentrated sample for subsequent high-resolution analysis or purification.

Crystallization and Precipitation for Impurity Enrichment

The isolation and enrichment of impurities within a pharmaceutical manufacturing process are critical for their characterization and for the development of effective control strategies. In the context of Lopinavir synthesis, "this compound" can be concentrated from process streams or crude mixtures using crystallization and precipitation techniques. These methods leverage the different physicochemical properties, such as solubility, between the active pharmaceutical ingredient (API) and its related impurities.

Crystallization is a process where a solid forms from a liquid, melt, or gas, with the atoms or molecules arranging themselves in a highly ordered structure known as a crystal. Precipitation is the rapid formation of a solid from a solution. While both result in a solid phase, crystallization is typically a slower, more controlled process that can yield higher purity crystals, whereas precipitation is often faster and may be used to crash out a less soluble component from a solution. For the enrichment of a specific impurity like this compound, these techniques are strategically employed by manipulating factors such as solvent systems, temperature, and pH.

The enrichment of an impurity through these methods is often a multi-step process. Initially, a crude mixture containing Lopinavir and its impurities, including Impurity S, might be subjected to a primary crystallization step designed to crystallize the bulk of the Lopinavir, leaving the mother liquor enriched with the more soluble impurities. Subsequently, this impurity-enriched mother liquor can be treated to selectively crystallize or precipitate the target impurity.

The choice of solvent is paramount in these processes. An ideal solvent system will exhibit a significant difference in the solubility of Lopinavir and this compound at a given temperature. For instance, a solvent might be chosen in which Lopinavir is sparingly soluble at low temperatures, while Impurity S remains in solution. Conversely, to enrich Impurity S from a solution, a solvent or a mixture of solvents (an anti-solvent) can be added in which Impurity S has very low solubility, causing it to precipitate out while the other components remain dissolved.

Research into the crystallization of Lopinavir itself has shown that it can form various crystalline solvates, which can be utilized to reduce the levels of various impurities. google.com This principle can be inverted to enrich an impurity. If this compound has a tendency to be excluded from the crystal lattice of a particular Lopinavir solvate, it will become concentrated in the remaining solution.

Furthermore, the anti-solvent precipitation method has been explored for the preparation of Lopinavir nanocrystals. thaiscience.info This technique involves dissolving the substance in a solvent and then adding an "anti-solvent" in which the substance is insoluble, leading to rapid precipitation. thaiscience.info A similar approach could be tailored for the enrichment of this compound. By carefully selecting the solvent and anti-solvent system, it may be possible to selectively precipitate Impurity S from a complex mixture.

The following hypothetical data tables illustrate the principles of how solvent selection and temperature could be used to enrich this compound.

Table 1: Solubility of Lopinavir and this compound in Different Solvents at 25°C

Solvent System Lopinavir Solubility (mg/mL) This compound Solubility (mg/mL) Potential for Enrichment
Ethanol 50 75 Impurity S enriched in mother liquor
Heptane 0.1 0.5 Impurity S enriched in mother liquor
Acetone 80 60 Lopinavir enriched in mother liquor

This table is for illustrative purposes and the data is hypothetical.

Table 2: Effect of Temperature on the Crystallization Enrichment of this compound from an Ethanolic Solution

Temperature (°C) Lopinavir in Mother Liquor (mg/mL) This compound in Mother Liquor (mg/mL) Enrichment Factor for Impurity S
25 50 75 1.5
10 20 55 2.75

This table is for illustrative purposes and the data is hypothetical. The enrichment factor is calculated as the ratio of the concentration of Impurity S to the concentration of Lopinavir in the mother liquor.

The successful enrichment of this compound via crystallization and precipitation relies on a systematic study of these parameters to develop a robust and reproducible method. The enriched solid or solution can then be used for further purification, typically by chromatographic techniques, to obtain a pure reference standard of the impurity.

Advanced Spectroscopic and Spectrometric Approaches for Structural Elucidation of Lopinavir Impurity S

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For a complex molecule like Lopinavir (B192967) Impurity S, a combination of one-dimensional and two-dimensional NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish its complete connectivity and stereochemistry. Current time information in Lausanne, CH.sigmaaldrich.com

One-Dimensional NMR (¹H, ¹³C) Analysis

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental information for structural analysis. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, splitting patterns (multiplicity), and their relative numbers (integration). The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms in the molecule.

For Lopinavir Impurity S, the ¹H NMR spectrum is expected to be complex, showing signals for the aromatic protons of the two benzyl (B1604629) groups and the two 2,6-dimethylphenoxy moieties, as well as signals for the aliphatic protons in the main chain, the valine-like side chain, and the tetrahydropyrimidinone ring. Similarly, the ¹³C NMR spectrum would display a large number of signals corresponding to the 47 carbon atoms in its structure. While specific, detailed spectral assignments for this compound are not publicly available, the analysis would involve comparing the spectra with that of Lopinavir to identify additional signals corresponding to the extra 2-(2,6-dimethylphenoxy)acetate group and shifts in the signals of neighboring nuclei. synzeal.comabdn.ac.uk

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound by establishing through-bond and through-space correlations between nuclei. abdn.ac.uknationalmaglab.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the proton-proton spin systems within the molecule's backbone and side chains.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides a straightforward way to assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. It is essential for connecting the different spin systems identified by COSY and for identifying quaternary carbons (carbons with no attached protons). For Impurity S, HMBC would be key in confirming the ester linkage of the additional phenoxyacetate (B1228835) group to the main lopinavir scaffold.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. It is vital for determining the molecule's three-dimensional structure and stereochemistry. Current time information in Lausanne, CH.

A concerted application of these 2D NMR techniques allows for the complete and unambiguous assignment of the ¹H and ¹³C chemical shifts, confirming the identity of this compound. abdn.ac.uk

Advanced NMR Techniques for Stereochemical Assignment

The stereochemistry of Lopinavir and its impurities is critical for its biological activity. Lopinavir itself has multiple chiral centers. Advanced NMR techniques, such as ROESY (Rotating-frame Overhauser Effect Spectroscopy), can be employed to determine the relative configuration of these centers. These experiments provide information about through-space proximities, which helps in assigning the stereochemical arrangement of the molecule. While specific studies on this compound are not detailed in the public domain, the general approach would involve analyzing the NOESY or ROESY spectra to confirm that the stereochemistry of the core structure is identical to that of the parent Lopinavir molecule. Current time information in Lausanne, CH.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) further allows for structural elucidation by analyzing the fragmentation patterns of selected ions. synzeal.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. synzeal.com For this compound, HRMS analysis confirms its molecular formula.

Table 1: Elemental Composition Data for this compound

ParameterValueSource(s)
Molecular Formula C₄₇H₅₈N₄O₇ synzeal.compharmaffiliates.comsimsonpharma.com
Molecular Weight (Monoisotopic) 790.4306 g/mol Inferred
Molecular Weight (Average) 790.99 g/mol simsonpharma.combibliotekanauki.pl
CAS Number 943250-65-5 synzeal.compharmaffiliates.combibliotekanauki.pl

This data is the first crucial step in confirming the identity of the impurity, distinguishing it from other related substances.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (in this case, the protonated molecule [M+H]⁺ of this compound), followed by its fragmentation through collision-induced dissociation (CID) to produce product ions. gumed.edu.pl The resulting fragmentation pattern serves as a structural fingerprint.

The structure of this compound is lopinavir with an additional 2-(2,6-dimethylphenoxy)acetate group esterified to the hydroxyl group on the central backbone. The MS/MS fragmentation of lopinavir ([M+H]⁺ at m/z 629.1) is known to produce a major fragment ion at m/z 447.1. nih.gov The fragmentation of this compound ([M+H]⁺ at m/z 791.0) can be predicted based on this known pathway.

Table 2: Predicted Major MS/MS Fragments for this compound

Precursor Ion (m/z)Predicted Major Product Ion (m/z)Neutral LossInferred Fragment Structure
791.0629.1161.9Loss of the 2-(2,6-dimethylphenoxy)acetyl group
791.0447.1343.9Cleavage similar to lopinavir, retaining the core fragment

The primary fragmentation pathway would likely involve the facile cleavage of the ester bond, resulting in a neutral loss of the added phenoxyacetyl group, which would yield a product ion at m/z 629.1, corresponding to the protonated lopinavir molecule. Subsequent fragmentation of this ion would then follow the established pathway for lopinavir, producing the characteristic ion at m/z 447.1. Observing this specific fragmentation pattern provides definitive structural confirmation of this compound. nih.gov

Hyphenated Techniques (e.g., LC-MS/MS)

Hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are indispensable for the separation, detection, and structural characterization of impurities in complex mixtures like pharmaceutical preparations. LC-MS/MS combines the superior separation capabilities of liquid chromatography with the high sensitivity and structural information provided by tandem mass spectrometry.

In the analysis of lopinavir and its impurities, a typical LC-MS/MS method would involve a reversed-phase HPLC system for separation, coupled to a mass spectrometer with an electrospray ionization (ESI) source. The ESI source ionizes the analytes, which are then fragmented in the collision cell of the mass spectrometer to produce a characteristic fragmentation pattern. This pattern provides a fingerprint for the molecule, allowing for its identification.

Table 1: Illustrative LC-MS/MS Parameters for Lopinavir Analysis

ParameterValue
Chromatographic System High-Performance Liquid Chromatography (HPLC)
Column C18 reversed-phase (e.g., 50 x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid)
Flow Rate 0.5 - 1.0 mL/min
Ionization Source Electrospray Ionization (ESI), positive ion mode
Precursor Ion (Lopinavir) m/z 629.6 [M+H]⁺
Product Ion (Lopinavir) m/z 447.4

This table presents typical parameters for the analysis of lopinavir and can be adapted for the analysis of its impurities.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are complementary and are often used in conjunction for a more complete structural analysis.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. While a specific IR spectrum for this compound is not publicly available, data for other lopinavir-related substances can provide insight into the expected characteristic absorption bands. For example, a study on Lopinavir Impurity T reported characteristic IR absorption bands.

Table 2: Illustrative IR Absorption Bands for a Lopinavir-Related Compound (Impurity T)

Wavenumber (cm⁻¹)Functional Group Assignment
3407N-H stretch
1651C=O stretch (amide)
1516Aromatic C=C stretch

Data from a study on Lopinavir Impurity T illustrates the types of functional groups that can be identified using IR spectroscopy.

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. The resulting Raman spectrum also reveals information about molecular vibrations. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The presence of impurities in a crystalline sample can lead to shifts and broadening of Raman bands of the host crystal. Although a specific Raman spectrum for this compound is not available, the technique is a powerful tool for characterizing the solid-state structure and identifying polymorphic forms of pharmaceutical compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores (light-absorbing groups). The aromatic rings and carbonyl groups present in the structure of this compound are expected to give rise to characteristic UV absorption bands.

The development of analytical methods for lopinavir often involves UV detection. For instance, a UV-spectrophotometric method for the determination of lopinavir in bulk and tablet dosage form identified a maximum absorption at 203 nm in methanol. Another study for the simultaneous estimation of lopinavir and ritonavir (B1064) used a detection wavelength of 240 nm. While the specific UV-Vis spectrum for this compound is not documented in available literature, the absorption maxima would be expected to be similar to that of the parent drug due to the presence of the same core chromophoric systems.

Table 3: Illustrative UV-Vis Absorption Data for Lopinavir

Solventλmax (nm)
Methanol203
Mobile Phase (Buffer:Acetonitrile)240

This table shows examples of UV absorption maxima reported for lopinavir in different analytical methods.

X-Ray Diffraction (XRD) for Solid-State Structural Confirmation

X-ray diffraction (XRD), particularly powder X-ray diffraction (PXRD), is a powerful non-destructive technique used to analyze the solid-state structure of crystalline materials. It provides information about the crystal lattice, allowing for the identification of different polymorphic forms, solvates, and hydrates. Each crystalline solid has a unique XRD pattern, which serves as a fingerprint for its identification.

The control of polymorphism is crucial in the pharmaceutical industry, as different crystalline forms can exhibit different physicochemical properties, such as solubility and stability. Lopinavir is known to exist in various crystalline forms. While specific XRD data for this compound is not available, the analysis of different crystalline forms of lopinavir demonstrates the utility of this technique. For example, a patent for crystalline hydrated lopinavir provides characteristic 2θ angle positions for different forms.

Table 4: Illustrative Powder X-ray Diffraction Peaks for a Crystalline Form of Lopinavir (Type IV)

2θ Angle (°)
6.85
9.14
12.88
15.09
17.74
18.01
18.53

This table presents characteristic PXRD peaks for a non-solvated crystal form of lopinavir, illustrating the type of data obtained from this technique.

Development and Validation of Analytical Methods for Lopinavir Impurity S

Chromatographic Method Development and Optimization

The primary goal in developing a chromatographic method for Lopinavir (B192967) Impurity S is to achieve a clear separation from the main lopinavir peak and other potential impurities. tsijournals.com This involves a systematic approach to optimizing various parameters of the chromatographic system.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical impurities. For Lopinavir Impurity S, reversed-phase HPLC (RP-HPLC) methods are commonly developed. scispace.comnih.gov These methods are capable of separating a wide range of compounds based on their hydrophobicity.

Several studies have focused on developing stability-indicating HPLC methods that can separate lopinavir from its impurities, including those that might form during manufacturing or upon storage. tsijournals.comnih.gov A typical HPLC method for lopinavir and its related substances involves a gradient elution to effectively resolve all components within a reasonable timeframe. nih.gov For instance, a gradient RP-HPLC method was developed to detect several related substances in lopinavir drug substance at levels between 0.03% and 0.1%. nih.gov The development process often involves testing various mobile phase compositions and pH levels to achieve optimal separation and peak shape. tsijournals.comijpsjournal.com

Table 1: Example of HPLC Method Parameters for Lopinavir Impurity Analysis

ParameterCondition
Column YMC Pack ODS-AQ (250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate (B84403) (KH₂PO₄) buffer (pH 2.5) nih.gov
Mobile Phase B Acetonitrile (B52724) nih.gov
Elution Gradient nih.gov
Flow Rate 1.0 - 1.5 mL/min tsijournals.comijrpc.com
Column Temperature 25°C - 45°C tsijournals.comnih.gov
Detection Wavelength 210 nm tsijournals.comnih.gov
Injection Volume 20 µL tsijournals.com

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits stem from the use of columns with smaller particle sizes (typically sub-2 µm). researchgate.netscielo.br

A simple gradient UPLC method has been successfully developed and validated for the simultaneous determination of lopinavir, ritonavir (B1064), and their related impurities. researchgate.netbvsalud.org This method demonstrates high specificity and is suitable for routine quality control analysis. usp.br The enhanced separation power of UPLC is particularly beneficial for resolving closely eluting impurities, ensuring accurate quantification. researchgate.net Studies have shown that UPLC methods can achieve limits of detection for lopinavir impurities as low as 0.425 µg/mL.

The choice of stationary phase is critical for achieving the desired separation. For the analysis of lopinavir and its impurities, C18 (octadecylsilyl) and C8 (octylsilyl) columns are the most commonly used reversed-phase columns. tsijournals.comnih.gov C18 columns, being more hydrophobic, generally provide greater retention and are effective for separating a wide range of non-polar to moderately polar compounds. tsijournals.comresearchgate.net In some cases, C8 columns may be preferred to reduce analysis time or to alter the selectivity for specific impurities. scielo.br

Mobile phase optimization is an iterative process involving the adjustment of solvent composition, pH, and additives to achieve the best possible separation. A typical mobile phase for lopinavir impurity analysis consists of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. tsijournals.comresearchgate.net Adjusting the pH of the buffer is crucial; for instance, a pH of 4.0 has been shown to be significant in achieving separation and good peak symmetry for lopinavir and its impurities. tsijournals.com Gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, is often necessary to elute all impurities with good resolution and peak shape. researchgate.net

The selection of a suitable detector is dependent on the properties of the analyte and the required sensitivity of the method.

UV-Visible/Photodiode Array (PDA) Detection: This is the most common detection method for lopinavir and its impurities due to the presence of chromophores in the molecules. scispace.comresearchgate.net A PDA detector offers the advantage of acquiring spectra across a range of wavelengths, which aids in peak identification and purity assessment. Detection is often carried out at wavelengths around 210 nm, 215 nm, or 240 nm to maximize the response for lopinavir and its related substances. tsijournals.comresearchgate.netinternationaljournalssrg.org

Evaporative Light Scattering Detection (ELSD): While less common for this specific application, ELSD can be a useful alternative for impurities that lack a strong UV chromophore.

Mass Spectrometry (MS) Detection: Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the identification and characterization of impurities. nih.gov LC-MS analysis can confirm the identity of known impurities and help elucidate the structure of unknown ones by providing mass-to-charge ratio information. nih.govbibliotekanauki.pl This is particularly valuable during forced degradation studies and for comprehensive impurity profiling.

Analytical Method Validation in Accordance with ICH Q2(R1) Guidelines

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for validating analytical procedures. scielo.brremedypublications.com The validation process for a method intended to quantify this compound involves demonstrating its specificity, linearity, range, accuracy, precision, and robustness. scispace.comresearchgate.net

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. rjptonline.org For this compound, this is a critical validation parameter.

To demonstrate specificity, a solution containing lopinavir, this compound, and all other known potential impurities is analyzed. scielo.br The method is considered specific if it can resolve the peak for this compound from all other peaks. researchgate.net This is typically demonstrated by ensuring adequate resolution (ideally ≥1.5) between adjacent peaks. researchgate.net

Forced degradation studies are also a key part of specificity validation. The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products. The analytical method must be able to separate this compound from any degradants formed, proving its stability-indicating nature. tsijournals.com Peak purity analysis using a PDA detector is often employed to confirm that the analyte peak is not co-eluting with other components. rjptonline.org

Table 2: Specificity Study Findings for a Validated Lopinavir Impurity Method

ComponentRetention Time (min) (Example)Resolution (USP)Peak Purity
Lopinavir5.8-Pass
This compound 4.5 (Hypothetical)>2.0 from adjacent peaksPass
Other Impurity 13.0>2.0 from adjacent peaksPass
Other Impurity 26.5>2.0 from adjacent peaksPass

Note: Retention times and resolution values are illustrative and depend on the specific chromatographic conditions.

Linearity and Range Determination

Linearity is a critical parameter in the validation of any quantitative analytical method, as it demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. For this compound, this is typically established using a series of solutions at varying concentrations.

In the development of a UPLC method for Lopinavir and its impurities, linearity was assessed over a range of 20% to 150% of the reference solution concentration. scielo.br This typically involves preparing solutions of this compound at multiple concentration levels and analyzing them in duplicate. scielo.br The resulting peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. A correlation coefficient (r²) greater than 0.990 is generally considered acceptable, indicating a strong linear relationship. scielo.br

One study validated a method for Lopinavir and its related substances with a linearity range from the Limit of Quantitation (LOQ) to 150% of the specification limit, achieving a correlation coefficient greater than 0.9999. Another RP-HPLC method for Lopinavir demonstrated linearity in the concentration range of 12.5–62.5 µg/mL with a correlation coefficient of 0.999. ijpsjournal.com While this data pertains to the parent drug, similar principles are applied to its impurities.

Table 1: Representative Linearity Data for an Analytical Method

Concentration LevelConcentration (µg/mL)Peak Area (Arbitrary Units)
Level 10.15010
Level 20.525050
Level 31.050100
Level 42.0100200
Level 55.0250500
Correlation Coefficient (r²) \multicolumn{2}{c}{0.9998 }

This table is for illustrative purposes and does not represent actual experimental data.

Accuracy and Precision Assessment (Repeatability, Intermediate Precision)

Accuracy and precision are fundamental to ensuring the reliability of an analytical method. Accuracy refers to the closeness of the test results to the true value, while precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Accuracy is often evaluated through recovery studies. This involves spiking a sample with a known amount of this compound at different concentration levels, typically ranging from the LOQ to 150% of the specification limit. scielo.br The analysis is performed in triplicate at each level, and the percentage recovery is calculated. scielo.br For lopinavir and its impurities, recovery values between 89.61% and 108.22% have been reported as acceptable. scielo.brscielo.br Another study on Lopinavir reported recovery rates between 97% and 101%. ijpsjournal.com

Precision is assessed at two levels:

Repeatability (Intra-day precision): This is determined by analyzing a minimum of six replicate samples of the same concentration on the same day, under the same experimental conditions. ijpsjournal.com

Intermediate Precision (Inter-day precision): This is evaluated by repeating the analysis on different days, with different analysts, or using different equipment to assess the method's reproducibility. ijpsjournal.com

The precision is expressed as the Relative Standard Deviation (%RSD). For the analysis of related substances of Lopinavir, a %RSD of not more than 10.0% is generally considered acceptable. scielo.br In some cases, a much lower %RSD of less than 2% is achieved, indicating high precision. ijpsjournal.com

Table 2: Illustrative Accuracy and Precision Data

ParameterLevelAcceptance CriteriaResult
Accuracy (% Recovery) Low (50%)80-120%98.5%
Medium (100%)80-120%101.2%
High (150%)80-120%99.8%
Precision (% RSD) Repeatability≤ 5.0%1.2%
Intermediate Precision≤ 10.0%2.5%

This table is for illustrative purposes and does not represent actual experimental data.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method.

LOD: The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy.

LOQ: The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

These values are crucial for the analysis of impurities, as they need to be detected and quantified at very low levels. The LOD and LOQ are often determined based on the signal-to-noise (S/N) ratio of the chromatographic peak. A S/N ratio of 3:1 is commonly used for LOD and 10:1 for LOQ. Alternatively, they can be calculated using the standard deviation of the response and the slope of the calibration curve using the formulas LOD = 3.3(SD/S) and LOQ = 10(SD/S). ijpsjournal.com

For Lopinavir impurities, a UPLC method reported LOD values ranging from 0.425 to 1.353 µg/mL and LOQ values from the corresponding lower limit up to a higher value. scielo.brscielo.br Another study on Lopinavir related substances reported LODs ranging from 0.028 to 0.063 µg/mL and LOQs from 0.084 to 0.192 µg/mL. nih.gov

Table 3: LOD and LOQ Data for this compound

ParameterMethodResult (µg/mL)
LOD Signal-to-Noise (3:1)0.05
LOQ Signal-to-Noise (10:1)0.15

This table is for illustrative purposes and does not represent actual experimental data.

Robustness and Ruggedness Testing

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For HPLC methods, these variations can include:

Flow rate of the mobile phase (e.g., ±0.2 mL/min). tsijournals.com

pH of the mobile phase buffer (e.g., ±0.1 units). tsijournals.com

Column temperature (e.g., ±5°C). tsijournals.com

Mobile phase composition. researchgate.net

The method is considered robust if the system suitability parameters, such as resolution and peak asymmetry, remain within the acceptance criteria despite these changes. ijpsjournal.com

Ruggedness assesses the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, and different instruments. Consistent results across these variables indicate the ruggedness of the method. ijpsjournal.com

Development of Stability-Indicating Methods

A stability-indicating analytical method is one that can accurately and selectively quantify the decrease in the amount of the API due to degradation and distinguish it from its potential degradation products. researchgate.net This is crucial for determining the shelf-life of a drug product and ensuring its quality over time.

To develop a stability-indicating method for Lopinavir and its impurities, forced degradation studies are performed. This involves subjecting the drug substance to various stress conditions, including:

Acid and base hydrolysis: Treatment with acidic and basic solutions. rjptonline.org

Oxidation: Exposure to oxidizing agents like hydrogen peroxide. rjptonline.org

Thermal stress: Heating the sample at elevated temperatures. rjptonline.org

Photolytic stress: Exposing the sample to light. rjptonline.org

The samples are then analyzed using the developed method to ensure that any degradation products formed are well-resolved from the main peak of Lopinavir and from the peak of Impurity S. researchgate.net The method's ability to separate Impurity S from other degradation products confirms its specificity and stability-indicating nature. For instance, in one study, samples were stored at 40°C/75% RH for 6 months to assess stability.

Regulatory Framework and Control Strategies for Lopinavir Impurity S

Compliance with International Council for Harmonisation (ICH) Guidelines on Impurities (Q3A, Q3B)

The ICH has established comprehensive guidelines for the control of impurities in new drug substances (Q3A) and new drug products (Q3B). kobia.krresearchgate.net These guidelines provide a framework for the identification, qualification, and reporting of impurities, which is essential for the quality control of Lopinavir (B192967) and its associated impurities. kobia.krresearchgate.netijarsct.co.in Adherence to these guidelines is a legal requirement in many jurisdictions and a critical component of Good Manufacturing Practices (GMP). edqm.eu

The ICH guidelines define specific thresholds for action regarding impurities based on the maximum daily dose of the drug. edqm.euiajps.com These thresholds determine when an impurity must be reported, identified, and qualified. iajps.com

Reporting Threshold: This is the level above which an impurity must be reported in the drug substance specification. For a maximum daily dose of Lopinavir up to 2 g/day , the reporting threshold is >0.05%. edqm.eu

Identification Threshold: This is the level above which an impurity's structure must be determined. For a maximum daily dose of Lopinavir up to 2 g/day , the identification threshold is >0.10% or a daily intake of 1 mg, whichever is lower. edqm.euiajps.com

Qualification Threshold: This is the level above which an impurity must be justified from a safety perspective. For a maximum daily dose of up to 2 g/day , the qualification threshold for impurities is 0.15% or 1.0 mg/day, whichever is lower. kobia.kr Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity. kobia.kr

The following table summarizes the ICH thresholds applicable to Lopinavir Impurity S, assuming a maximum daily dose of ≤ 2 g/day .

Threshold Type Threshold Value Reference
Reporting Threshold>0.05% edqm.eu
Identification Threshold>0.10% or 1 mg/day (whichever is lower) edqm.euiajps.com
Qualification Threshold0.15% or 1.0 mg/day (whichever is lower) kobia.kr

The presence of impurities, including this compound, can significantly impact the quality, safety, and efficacy of the Lopinavir drug substance and the final drug product. iajps.comconicet.gov.ar Impurities can arise from various sources, including the manufacturing process, degradation of the API, or interactions with excipients. iajps.comconicet.gov.ardaicelpharmastandards.com

The control of these impurities is crucial as they can:

Potentially possess their own pharmacological or toxicological effects. iajps.com

Affect the stability of the drug product. geneesmiddeleninformatiebank.nl

Therefore, stringent control over the impurity profile of Lopinavir is essential to ensure that the final product meets the required quality standards set by regulatory authorities. who.intresearchgate.net

Risk Assessment and Management Approaches for this compound

A systematic risk assessment is a key component of managing impurities like this compound. This involves identifying potential sources of the impurity, evaluating its potential impact on drug quality and safety, and implementing control measures to mitigate any identified risks. who.int

The risk management process typically includes:

Impurity Profile Characterization: A thorough understanding of the potential and actual impurities arising from the synthesis, manufacturing, and storage of the Lopinavir API is necessary. dsti.gov.za

Source Identification: Determining the origin of this compound, whether it is a starting material, by-product, intermediate, or degradation product. iajps.comconicet.gov.ar

Process Understanding: A deep understanding of the manufacturing process is critical to identify steps where the formation of Impurity S is likely and to implement controls. acs.org

Toxicological Assessment: If an impurity exceeds the qualification threshold, a toxicological assessment is required to establish its safety. kobia.kr

Role of Reference Standards in Impurity Profiling and Quality Control

Chemical reference standards are highly purified, well-characterized materials that serve as the benchmark for confirming the identity, purity, and quality of pharmaceutical substances. veeprho.comsynthinkchemicals.com The availability and proper use of a reference standard for this compound are indispensable for the regulatory compliance and quality assurance of Lopinavir API and its finished drug products. gmpsop.commriglobal.org

The primary purpose of an impurity reference standard is to enable the accurate detection and quantification of the impurity in analytical testing. who.int Its roles are multifaceted and integral to the entire lifecycle of the drug product.

Peak Identification and Specificity: In chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), which are commonly used for impurity profiling, the this compound reference standard is used to unequivocally identify the corresponding impurity peak in a sample chromatogram based on its retention time. tsijournals.com This ensures the analytical method is specific and can distinguish the impurity from the API and other related substances. scielo.br

Quantitative Analysis: The reference standard is used to prepare calibration standards at known concentrations. These are then used to construct a calibration curve, allowing for the precise and accurate quantification of the amount of this compound in a test sample. mriglobal.org This is essential for ensuring that the impurity level remains below the stringent limits set by regulatory authorities like the International Council for Harmonisation (ICH). mdpi.com

Analytical Method Validation: Regulatory guidelines require that analytical methods for impurity testing be thoroughly validated. scielo.br The this compound reference standard is critical for validating key performance characteristics, including:

Linearity: Demonstrating a direct relationship between the concentration of the impurity and the analytical signal.

Accuracy: Proving the method's ability to correctly measure a known amount of the impurity spiked into a sample matrix.

Precision: Showing the consistency and reproducibility of the results.

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of the impurity that can be reliably detected and quantified, respectively. tsijournals.comscielo.br

Stability Studies: During forced degradation and long-term stability studies, the reference standard is used to track the formation and growth of this compound under various conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation). tsijournals.comvenkatasailifesciences.com This data is fundamental to establishing the degradation pathways of the drug, its shelf-life, and appropriate storage conditions.

Suppliers of reference standards provide a comprehensive Certificate of Analysis (CoA) that details the characterization and purity of the material. venkatasailifesciences.comdaicelpharmastandards.comaxios-research.com This document ensures the standard's suitability for its intended analytical purpose.

The table below illustrates the typical data provided in a Certificate of Analysis for a this compound reference standard.

Table 2: Illustrative Certificate of Analysis Data for this compound Reference Standard

Test Method Specification / Result
Appearance Visual White to off-white solid
Identity ¹H NMR, Mass Spectrometry (MS) Structure conforms to [(2S,3S,5S)-2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-5-[[(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl]amino]-1,6-diphenylhexan-3-yl] 2-(2,6-dimethylphenoxy)acetate
Molecular Formula - C₄₇H₅₈N₄O₇
Molecular Weight MS ~791.0 g/mol
Purity (Assay) HPLC ≥ 95%
Solubility Visual Soluble in Methanol and Acetonitrile (B52724) scielo.br
Storage Condition - 2-8 °C daicelpharmastandards.com

Degradation Kinetics and Stability Studies Relevant to Lopinavir Impurity S Formation

Forced Degradation Studies (Stress Testing) for Impurity Pathway Elucidation

Forced degradation studies are instrumental in identifying the circumstances that lead to the formation of Lopinavir (B192967) Impurity S. dgra.de By subjecting Lopinavir to extreme conditions such as acid and base hydrolysis, oxidation, light, heat, and humidity, researchers can accelerate the degradation process and identify the resulting impurities. ajpsonline.comtsijournals.com

Hydrolytic reactions are a common pathway for drug degradation. ijper.org Studies have shown that Lopinavir undergoes significant degradation under both acidic and basic hydrolytic stress conditions. japsonline.com

In acidic conditions, such as exposure to hydrochloric acid, and basic conditions, like exposure to sodium hydroxide, Lopinavir can degrade, potentially leading to the formation of various impurities. tsijournals.comjapsonline.com For instance, in one study, Lopinavir was subjected to 1.0M HCl and 1.0M NaOH to induce degradation. tsijournals.com While specific data on the formation of Lopinavir Impurity S under these exact conditions is not detailed in the provided results, the general susceptibility of Lopinavir to hydrolysis suggests this is a potential formation pathway. tsijournals.comjapsonline.com The stability of impurities is also evaluated under these conditions to ensure the analytical method can distinguish them from degradation byproducts.

Table 1: Summary of Lopinavir Forced Degradation Studies

Stress Condition Reagent/Condition Observation
Acid Hydrolysis 1.0M HCl Significant degradation of Lopinavir observed. tsijournals.com
Base Hydrolysis 1.0M NaOH Significant degradation of Lopinavir observed. tsijournals.com
Oxidation 30% H₂O₂ Significant degradation of Lopinavir observed. tsijournals.com
Photodegradation UV light (254 nm) / Sunlight Degradation observed under UV light. tsijournals.comeuropa.eu
Thermal Stress 105°C No significant degradation observed. japsonline.com

Oxidation is another key degradation pathway for many pharmaceuticals. ijper.org Lopinavir has been shown to be susceptible to oxidative stress, often induced by agents like hydrogen peroxide. tsijournals.com When subjected to 30% hydrogen peroxide, significant degradation of Lopinavir has been observed. tsijournals.com This oxidative environment can lead to the formation of various impurities, and it is plausible that this compound could be one of the degradation products formed through this pathway.

Photostability is a crucial aspect of drug stability, as exposure to light can induce degradation. ajpsonline.com Lopinavir is known to degrade under UV light. europa.eu Forced degradation studies often involve exposing the drug substance to controlled light sources, such as UV lamps at 254 nm or exposure to sunlight for extended periods, to assess its photostability. tsijournals.comresearchgate.net While some studies indicate no significant degradation under certain photolytic stress conditions, others confirm that Lopinavir does degrade with UV exposure, highlighting the importance of specific conditions in these investigations. tsijournals.comjapsonline.comeuropa.eu

To assess the impact of temperature and moisture, Lopinavir is subjected to high temperatures (e.g., 105°C) and high relative humidity (e.g., 90% RH at 25°C). tsijournals.comjapsonline.com In some studies, Lopinavir has shown to be relatively stable under these conditions, with no significant degradation or formation of unknown impurities observed. japsonline.com However, the potential for degradation under different thermal and humidity conditions, especially over longer periods, cannot be entirely ruled out and remains a key consideration in stability testing. ajpsonline.com

Computational and Chemoinformatic Approaches in Lopinavir Impurity S Research

In Silico Prediction of Impurity Formation Pathways and Mechanisms

In silico tools play a crucial role in proactively identifying potential impurities by predicting degradation pathways and side reactions during synthesis. lhasalimited.org These predictions are based on the chemical structure of the API, the reagents used, and the reaction conditions. For Lopinavir (B192967) Impurity S, which is an O-acylated derivative of the parent molecule, computational models can predict its formation through several mechanisms. simsonpharma.comnih.gov

Lopinavir Impurity S, chemically named [(2S,3S,5S)-2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-5-[[(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl]amino]-1,6-diphenylhexan-3-yl] 2-(2,6-dimethylphenoxy)acetate, is formed by the esterification of the secondary hydroxyl group on the Lopinavir backbone. simsonpharma.com This reaction typically occurs during the final coupling step of Lopinavir synthesis, where (2,6-dimethylphenoxy)acetic acid is condensed with the amine precursor of Lopinavir. nih.gov An excess of the acylating agent or prolonged reaction times can lead to the undesired esterification at the hydroxyl position.

Software applications can analyze the Lopinavir structure for reactive sites susceptible to reaction with reagents present in the synthetic mixture. The primary reactive sites on the Lopinavir precursor available for acylation are the target secondary amine and the secondary hydroxyl group. Computational models can assess the reactivity of these sites to predict the likelihood of forming Impurity S.

Table 1: In Silico Reactivity Analysis for Formation of this compound

Reactive Site on Lopinavir PrecursorReagentPredicted ReactionProductLikelihood of Formation
Secondary Amine (-NH2)(2,6-dimethylphenoxy)acetic acid (activated)Amide Bond Formation (Acylation)LopinavirDesired Primary Pathway
Secondary Hydroxyl (-OH)(2,6-dimethylphenoxy)acetic acid (activated)Ester Bond Formation (O-Acylation)This compoundSide Reaction; formation is dependent on reaction conditions and stoichiometry.
Pyrimidine Ring Nitrogen (-NH-)(2,6-dimethylphenoxy)acetic acid (activated)N-AcylationLopinavir Diacylated Impurity 10Possible side reaction, distinct from Impurity S. nih.gov

By simulating the reaction environment, these predictive tools help chemists understand the mechanistic pathways leading to impurity formation and design control strategies to minimize their occurrence. japsonline.com

Computational Spectroscopic Prediction for Structural Confirmation and Verification

Once an impurity is detected, its structure must be elucidated. Computational chemistry offers powerful tools for predicting spectroscopic data (NMR, MS) for a proposed structure, which can then be compared against experimental data for confirmation. researchgate.net For this compound, computational methods can generate predicted ¹H and ¹³C NMR chemical shifts and mass fragmentation patterns. nih.gov

Software based on Density Functional Theory (DFT) can calculate the magnetic shielding tensors for each nucleus in the proposed structure of Impurity S, translating them into predicted NMR chemical shifts. acs.org The key structural difference between Lopinavir and Impurity S is the conversion of a hydroxyl group to an ester. This would be reflected in the predicted spectra.

Similarly, mass spectrometry fragmentation can be simulated in silico. These programs analyze the molecular structure to identify the most likely bond cleavages under ionization conditions, predicting the mass-to-charge ratio (m/z) of the parent ion and its major fragments. chemass.si

Table 2: Predicted vs. Experimental Spectroscopic Data Comparison for Lopinavir vs. This compound

Spectroscopic DataLopinavir (Expected)This compound (Computationally Predicted)Key Differentiating Feature
¹H NMR Signal for hydroxyl proton (-OH), typically a doublet.Absence of the hydroxyl proton signal. Appearance of new signals in the aromatic/ether region corresponding to the second phenoxyacetyl group.Disappearance of the -OH signal is a primary indicator.
¹³C NMR Signal for the carbon bearing the hydroxyl group (C-OH) at ~70-75 ppm.Downfield shift of the C-O signal due to ester formation. Appearance of a new ester carbonyl signal (~170 ppm).Presence of the ester carbonyl carbon and downfield shift of the adjacent carbon.
Mass Spec (ESI-MS) [M+H]⁺ at m/z 629.8[M+H]⁺ at m/z 791.0A mass difference of 162.19 Da, corresponding to the addition of a C₁₀H₁₀O₂ (2,6-dimethylphenoxyacetyl) moiety. pharmaffiliates.com
MS/MS Fragmentation Characteristic fragmentation pattern of Lopinavir.Fragments showing the loss of one or both (2,6-dimethylphenoxy)acetyl groups.Unique fragmentation pattern confirming the presence and location of the second acyl group.

This comparative analysis between computationally predicted and experimentally obtained spectra is a powerful method for the unambiguous structural confirmation of impurities like this compound. mdpi.com

Retrosynthetic Analysis for Impurity Synthesis and Elucidation

Retrosynthetic analysis is a technique used to plan chemical syntheses by deconstructing a target molecule into simpler, commercially available precursors. sigmaaldrich.com Computer-Aided Retrosynthesis (CAR) software, such as ChemAIRS® or SYNTHIA™, automates this process by applying a vast database of chemical reactions in reverse. chemical.aithe-scientist.com

For this compound, a CAR tool would identify the most logical disconnections. The primary and most evident disconnection is the ester bond formed on the secondary hydroxyl group. This retrosynthetic step would break down Impurity S into two key components:

Lopinavir (the API itself).

(2,6-dimethylphenoxy)acetic acid (the acylating agent).

This analysis serves two purposes. First, it reinforces the structural elucidation by confirming a plausible synthetic origin from materials known to be present in the Lopinavir manufacturing process. nih.gov Second, it provides a direct and logical synthetic route for preparing a pure reference standard of this compound. The synthesis would involve the targeted esterification of Lopinavir with (2,6-dimethylphenoxy)acetic acid, allowing for its definitive identification and quantification in API batches. researchgate.net

Table 3: Computational Retrosynthetic Pathway for this compound

StepTarget MoleculeKey Disconnection (Transform)Precursors
1This compoundEster hydrolysisLopinavir + (2,6-dimethylphenoxy)acetic acid
2LopinavirAmide bond hydrolysis(2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide + (2,6-dimethylphenoxy)acetic acid
3(2,6-dimethylphenoxy)acetic acidWilliamson ether synthesis2,6-dimethylphenol + Chloroacetic acid

Database Mining and Cheminformatic Tools for Impurity Profiling and Correlation

Cheminformatics combines computer and information science to analyze vast datasets of chemical and biological information. neovarsity.orgdrugdesign.org In impurity profiling, these tools are essential for organizing, searching, and correlating data related to known and potential impurities. dada.nlresearchgate.net

For this compound, cheminformatics approaches are used in several ways:

Database Searching: The structure of Impurity S (e.g., as a SMILES or InChI string) can be used to query chemical databases like PubChem, ChEMBL, and commercial supplier catalogs. u-strasbg.fr This can retrieve known information, such as CAS numbers, reported analytical data, and commercial availability of reference standards. simsonpharma.com

Impurity Profile Databases: Pharmaceutical companies maintain internal databases of impurity profiles for each batch of API produced. ingentaconnect.com By storing chromatographic data (retention times, peak areas) for impurities like Impurity S, these databases allow for the tracking of impurity levels over time and across different manufacturing campaigns. Statistical analysis can reveal trends or correlations between process parameters and the formation of Impurity S.

Structure-Activity Relationship (SAR) Analysis: While Impurity S is not expected to have significant biological activity, cheminformatic tools can be used to predict potential interactions with biological targets by comparing its structure to molecules with known activity. creative-biolabs.comfrontiersin.org This can be part of a risk assessment to ensure the impurity does not pose an unexpected toxicological threat.

Table 4: Application of Cheminformatic Tools in this compound Research

Tool/Database TypeApplication for this compoundExample Information Retrieved/Managed
Public Chemical Databases (e.g., PubChem)Identity Verification and Data RetrievalCAS No. (943250-65-5), Molecular Formula (C₄₇H₅₈N₄O₇), IUPAC Name, SMILES/InChI strings. simsonpharma.compharmaffiliates.com
Internal Impurity DatabasesManufacturing Process ControlBatch-to-batch tracking of impurity levels, correlation with process parameters, stability study data. ingentaconnect.com
Analytical Data RepositoriesMethod Development & ValidationStorage and comparison of chromatographic and spectroscopic data (HPLC, LC-MS, NMR) for impurity identification. nih.gov
Predictive Toxicology/SAR SoftwareSafety and Risk AssessmentPrediction of potential off-target interactions or toxicophores based on the impurity's chemical structure. frontiersin.org

The integration of these computational and cheminformatic strategies provides a robust framework for managing pharmaceutical impurities, ensuring the consistent quality and safety of Lopinavir.

Future Research Directions and Unaddressed Challenges in Lopinavir Impurity S Research

Development of Novel High-Throughput Analytical Methods for Impurity Detection

The routine analysis of lopinavir (B192967) and its impurities in quality control laboratories necessitates methods that are not only accurate and reliable but also rapid and efficient. Current methods, often based on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), can have extended run times. nih.govresearchgate.net A significant area for future research is the development of high-throughput screening (HTS) methods.

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been explored for the high-throughput analysis of lopinavir and ritonavir (B1064). researchgate.netresearchgate.net One innovative approach involves Acoustic Ejection Mass Spectrometry (AEMS), which has demonstrated the capability of analyzing lopinavir and ritonavir in human plasma with a remarkable speed of three seconds per sample. sciex.com While not specifically detailed for Impurity S, the application of such technologies for its detection could drastically reduce analysis time. Future work should focus on adapting these HTS platforms to specifically target and quantify Lopinavir Impurity S and other related substances in both active pharmaceutical ingredients (APIs) and finished drug products.

Table 1: Comparison of Conventional and High-Throughput Analytical Techniques

Feature Conventional HPLC/UPLC High-Throughput Mass Spectrometry (e.g., AEMS)
Analysis Time Can be lengthy (e.g., >30 minutes) nih.gov Very rapid (e.g., seconds per sample) sciex.com
Sample Preparation Often requires significant sample preparation May require simpler preparation (e.g., liquid-liquid extraction) sciex.com
Chromatography Reliant on chromatographic separation May not require chromatographic separation sciex.com

| Application | Routine quality control, stability testing nih.gov | Bioanalytical studies, potential for QC screening sciex.com |

Application of Emerging Analytical Technologies (e.g., Capillary Electrophoresis-MS, Ion Mobility Spectrometry)

To overcome the limitations of conventional chromatographic methods and gain deeper insights into impurity profiles, emerging analytical technologies offer promising alternatives.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): Capillary electrophoresis (CE) separates analytes based on a different principle than HPLC, making it a powerful orthogonal technique for impurity profiling. nih.govchromatographyonline.com When coupled with mass spectrometry, CE-MS provides both separation and structural information, which is invaluable for identifying and characterizing impurities. nih.govijpsonline.com While a few CE and LC-MS methods have been reported for the analysis of ritonavir and its metabolites in biological fluids, the specific application of CE-MS for the detailed profiling of this compound remains a key area for future investigation. internationaljournalssrg.org This technique could be particularly useful in resolving Impurity S from other structurally similar compounds that may co-elute in HPLC methods. ijpsonline.com

Ion Mobility Spectrometry (IMS): IMS adds another dimension of separation by differentiating ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. veritasinnovation.comwaters.com This capability is especially beneficial for separating isomeric and isobaric impurities that are indistinguishable by mass spectrometry alone. fda.gov For complex impurity profiles like that of lopinavir, IMS coupled with MS could provide enhanced resolution and more confident identification of trace-level substances, including isomers of Impurity S. nih.govresearchgate.netfda.gov Research aimed at developing and applying LC-IMS-MS or direct-infusion IMS methods would represent a significant advancement in the characterization of lopinavir impurities. waters.com

Addressing Challenges in Trace-Level Impurity Analysis and Complex Matrices

The detection and quantification of impurities at trace levels, as required by regulatory bodies like the International Council for Harmonisation (ICH), present ongoing challenges. nih.gov For lopinavir, methods have been developed with limits of detection (LOD) and quantification (LOQ) in the micrograms per milliliter (µg/mL) or parts per million (ppm) range. nih.govrroij.com However, achieving the required sensitivity, especially for potentially genotoxic impurities, demands continuous innovation. researchgate.net

Furthermore, the analysis of this compound in complex matrices, such as pharmaceutical formulations or biological fluids, introduces additional difficulties. irjet.net

Formulations: The lopinavir/ritonavir co-formulation presents a complex analytical challenge due to the large number of potential impurities from both active ingredients. nih.govresearchgate.net Excipients used in the formulation can also interfere with the detection of trace impurities. iajps.com

Biological Matrices: Analyzing Impurity S in biological samples like human plasma is crucial for understanding its pharmacokinetics and potential impact. nih.gov However, matrix effects can suppress or enhance the analyte signal, leading to inaccurate quantification. irjet.net

Future research should focus on developing more robust sample preparation techniques and highly selective analytical methods to overcome these matrix effects and ensure accurate trace-level analysis.

Table 2: Reported Detection and Quantification Limits for Lopinavir Impurities

Analytical Method Analyte LOD LOQ Source
Gradient RP-HPLC Lopinavir Related Substances 0.028 - 0.063 µg/mL 0.084 - 0.192 µg/mL nih.gov
GC/MS/MS Alkyl methanesulfonates in Lopinavir 0.11 - 0.13 ppm 0.34 - 0.38 ppm rroij.com

Standardization of Impurity Profiling Methodologies Across Pharmaceutical Industry

Harmonization of analytical methods for impurity profiling is essential for ensuring consistent quality of lopinavir products across the global pharmaceutical market. eco-vector.com While ICH guidelines provide a framework for impurity control, the specific analytical procedures used can vary between manufacturers. eco-vector.comgmpinsiders.com This can lead to discrepancies in impurity profiles and regulatory submissions.

Future efforts should be directed towards the development and validation of standardized, pharmacopeial methods for this compound. This includes specifying column chemistries, mobile phase compositions, and gradient conditions to ensure reproducibility. internationaljournalssrg.org The establishment of universally accepted reference standards for Impurity S is also critical for accurate quantification. nih.gov Such standardization would streamline regulatory processes, facilitate global trade, and ultimately enhance patient safety by ensuring that all lopinavir products meet the same high-quality standards. eco-vector.com

Integration of Analytical Chemistry with Synthetic Chemistry for Proactive Impurity Control

A proactive, rather than reactive, approach to impurity control is becoming the industry standard. registech.comfreyrsolutions.com This involves a deep integration of analytical and synthetic chemistry throughout the drug development process. By understanding the synthetic pathways that lead to the formation of this compound, chemists can modify reaction conditions or purification processes to minimize its generation. nih.govregistech.com

This "Quality by Design" (QbD) approach relies on:

Identifying Formation Pathways: Tracing the origin of Impurity S, whether from starting materials, intermediates, or side reactions. nih.govregistech.com

Process Optimization: Adjusting synthetic parameters (e.g., temperature, reagents, solvents) to disfavor the formation of the impurity. gmpinsiders.com

In-Process Controls: Implementing real-time analytical monitoring during manufacturing to ensure impurity levels remain within acceptable limits. freyrsolutions.com

Impurity Synthesis: Synthesizing pure this compound to serve as a reference standard for analytical method development and toxicological studies. nih.govresearchgate.net

Future research should continue to explore the reaction mechanisms that produce Impurity S, enabling more effective control strategies. This collaborative approach between analytical and synthetic chemists is fundamental to building quality into the lopinavir manufacturing process from the very beginning. registech.com

Q & A

Basic Research Questions

Q. How are the Limit of Quantitation (LOQ) and Limit of Detection (LOD) determined for Lopinavir Impurity S using RP-LC methods?

  • Methodological Answer: LOQ and LOD are calculated based on signal-to-noise (S/N) ratios of chromatographic peaks. For this compound, a minimum S/N of 10 is required for LOQ and 3 for LOD . Linearity is validated by injecting solutions at concentrations ranging from LOQ to 250% of the specification limit, followed by regression analysis (correlation coefficient >0.9999) . These parameters must comply with ICH Q2 guidelines, ensuring method sensitivity for trace-level impurities in drug formulations .

Q. What chromatographic conditions are optimal for separating this compound from co-eluting excipients or degradation products?

  • Methodological Answer: A YMC Pack ODS-AQ column (150 × 4.6 mm, 3 µm) with a gradient mobile phase (phosphate buffer, acetonitrile, methanol, and tetrahydrofuran) achieves baseline separation. Column temperature (40°C) and detection wavelength (240 nm) are critical for resolving polar compounds like Impurity S while minimizing interference from matrix components . System suitability tests require a resolution ≥2.5 between Impurity S and ritonavir .

Q. How is method specificity validated for Impurity S in the presence of structurally similar impurities?

  • Methodological Answer: Specificity is confirmed by analyzing blank samples, placebo formulations, and spiked samples. No interference at the retention time of Impurity S should be observed in blanks or placebos. Forced degradation studies (e.g., acid/base hydrolysis, oxidation) are performed to verify that Impurity S peaks remain distinct from degradation byproducts . Cross-validation with LC-MS can further confirm peak identity .

Advanced Research Questions

Q. What strategies address inconsistencies in recovery rates during spiked sample analysis of Impurity S?

  • Methodological Answer: Recovery inconsistencies often arise from matrix effects or incomplete extraction. Standard addition experiments (spiking Impurity S at LOQ to 150% levels) in triplicate can identify systematic biases . Adjusting sample preparation (e.g., sonication time, solvent polarity) or using internal standards (e.g., deuterated analogs) improves accuracy. Intermediate precision studies across multiple days/labs (RSD <5%) ensure robustness .

Q. How can RP-LC methods for Impurity S be adapted for simultaneous quantification in fixed-dose combinations with other antiretrovirals?

  • Methodological Answer: Co-analysis requires optimizing mobile phase gradients to resolve Impurity S from peaks of co-formulated drugs (e.g., darunavir, ritonavir). For example, adjusting the THF content in the mobile phase enhances selectivity for hydrophobic compounds. Method cross-validation using LC-MS/MS is recommended to confirm specificity in multi-drug matrices .

Q. What analytical challenges arise when scaling Impurity S quantification from HPLC to UPLC platforms?

  • Methodological Answer: UPLC offers higher resolution but requires revalidation of parameters like injection volume (reduced to 2–5 µL) and flow rates (increased to 0.5–1.0 mL/min). Column chemistry compatibility (e.g., sub-2 µm particles) must be verified to maintain retention behavior. Transfer studies should compare LOQ, precision, and peak symmetry between platforms .

Q. How do structural analogs of this compound influence method development for unknown impurities?

  • Methodological Answer: Structural elucidation via NMR or high-resolution MS identifies unknown impurities. For method development, analogs (e.g., Lopinavir EP Impurity A) are used to predict retention times and optimize separation conditions. Relative response factors (RRFs) are calculated to adjust quantification when impurities exhibit different UV absorptivity .

Data Analysis and Validation

Q. What statistical approaches resolve discrepancies in impurity profiling across multiple batches?

  • Methodological Answer: Multivariate analysis (e.g., PCA) identifies batch-to-batch variability sources. Outlier detection using Grubbs’ test or control charts (e.g., ±3σ) flags anomalous results. Method robustness is tested by deliberately varying parameters (e.g., pH ±0.2, column temperature ±5°C) and analyzing their impact on Impurity S quantification .

Q. How are stability-indicating methods designed to monitor Impurity S under accelerated storage conditions?

  • Methodological Answer: Samples are stored at 40°C/75% RH for 6 months, with periodic testing. Degradation kinetics are modeled using Arrhenius equations to predict shelf-life. Method revalidation confirms stability of Impurity S peaks and absence of co-eluting degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.